In Vitro Immunosuppressive Potency: AM9 Exhibits ~22-Fold Lower Activity than Cyclosporin A in Lymphocyte Proliferation Assays
In a concanavalin A-stimulated rat lymphocyte proliferation assay, (4-Hydroxy-N-methyl-L-leucine)cyclosporine (AM9) demonstrated an IC50 of 1.05 mg/L, which is approximately 22-fold less potent than the parent compound Cyclosporin A (CsA), which had an IC50 of 0.023 mg/L [1]. This positions AM9 as a relatively weak immunosuppressive metabolite compared to CsA and other primary metabolites like AM1 (IC50 0.11 mg/L). This quantitative difference is critical for researchers studying structure-activity relationships or for analytical labs needing to differentiate AM9 from more active contaminants.
| Evidence Dimension | In vitro immunosuppressive activity (IC50 for lymphocyte proliferation inhibition) |
|---|---|
| Target Compound Data | IC50 = 1.05 mg/L |
| Comparator Or Baseline | Cyclosporin A (CsA) IC50 = 0.023 mg/L; AM1 metabolite IC50 = 0.11 mg/L |
| Quantified Difference | 45.7-fold less potent than CsA; 9.5-fold less potent than AM1 |
| Conditions | Concanavalin A-stimulated rat lymphocytes, 48h incubation, [3H]-thymidine incorporation |
Why This Matters
This data allows researchers to select AM9 as a low-activity control or to validate analytical methods where high-potency metabolites (AM1, CsA) must be distinguished from low-potency ones (AM9) for accurate impurity profiling.
- [1] Radeke HH, Christians U, Bleck JS, Sewing KF, Resch K. The synergistic immunosuppressive potential of cyclosporin metabolite combinations. Int J Immunopharmacol. 1992 May;14(4):595-604. View Source
